Dimethyl adipimidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

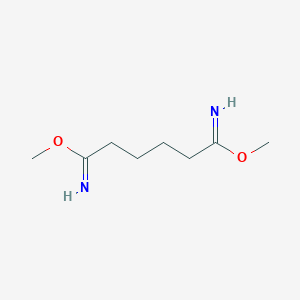

Dimethyl adipimidate (DMA) is a chemical compound that is widely used in scientific research for its ability to crosslink proteins and other biomolecules. DMA is a bifunctional crosslinker that contains two reactive imidoester groups, which can react with primary amines on proteins to form covalent bonds. DMA has been used in various research fields, including biochemistry, cell biology, and immunology, to study protein-protein interactions, protein structure, and protein function.

Scientific Research Applications

Inhibition of Sickle Cell Sickling

- pH Influence on Anti-Sickling Effects : DMA, a bifunctional imidoester, has shown effectiveness in inhibiting sickling in vitro. The reaction conditions have been optimized to inhibit sickling without impairing cell deformability, with a significant focus on pH levels (Pennathur-Das et al., 1984).

- Prolongation of Sickle Cell Survival : DMA has been found to significantly prolong the survival of sickle cells, although immune sensitization can compromise this benefit. This underscores its potential in sickle cell therapy, subject to addressing immunogenicity concerns (Guis et al., 1984).

- Mechanism of Antisickling Action : DMA's mechanism of action includes increasing deoxygenated sickle hemoglobin solubility and oxygen affinity. It reacts with hemoglobin S inside sickle erythrocytes to inhibit the aggregation process, thus preventing sickling (Waterman et al., 1975).

Protein and Nucleic Acid Research

- Cross-Linking in Protein Studies : DMA has been used to study proximity relations between proteins in Escherichia coli, specifically in the ribosomal subunits, indicating its utility in protein-protein interaction studies (Expert-Bezancon et al., 1976).

- Nucleic Acid Extraction : In a novel application, DMA has been employed in a silicon microfluidic system for the purification and extraction of nucleic acids, highlighting its potential in lab-on-a-chip technologies (Shin et al., 2014).

Hemoglobin Modification

- Modification of Hemoglobin Properties : DMA's interaction with hemoglobin A has been shown to increase oxygen affinity, which has implications for understanding hemoglobin function and potential therapeutic applications (Pennathur-Das et al., 1979).

Cellular Studies

- Effect on Red Blood Cell Transport and Shape : DMA's influence on potassium transport and shape change in red blood cells from sickle cell patients demonstrates its potential for therapeutic applications in sickle cell disease (Gibson et al., 2000).

properties

CAS RN |

13139-70-3 |

|---|---|

Product Name |

Dimethyl adipimidate |

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

dimethyl hexanediimidate |

InChI |

InChI=1S/C8H16N2O2/c1-11-7(9)5-3-4-6-8(10)12-2/h9-10H,3-6H2,1-2H3 |

InChI Key |

ZLFRJHOBQVVTOJ-UHFFFAOYSA-N |

SMILES |

COC(=N)CCCCC(=N)OC |

Canonical SMILES |

COC(=N)CCCCC(=N)OC |

synonyms |

Adipimate, Dimethyl Adipimidate, Dimethyl Adipinamidate, Dimethyl Dimethyl Adipimate Dimethyl Adipimidate Dimethyl Adipinamidate |

Origin of Product |

United States |

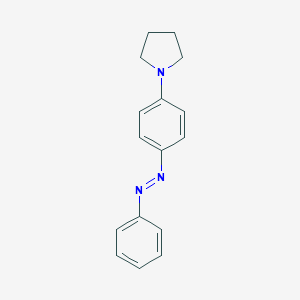

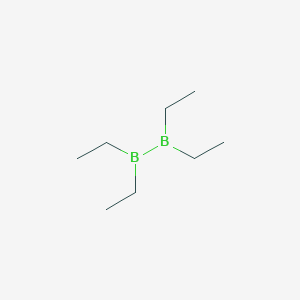

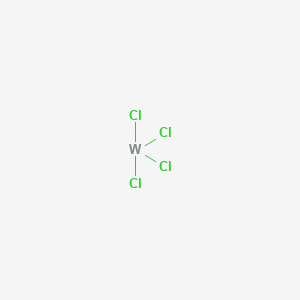

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

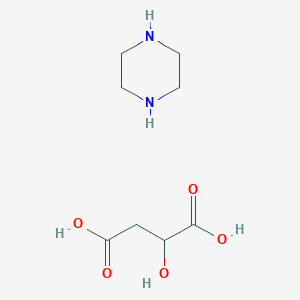

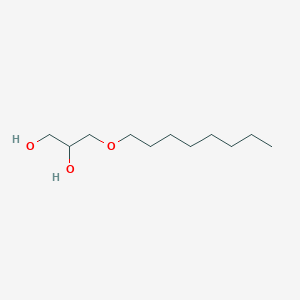

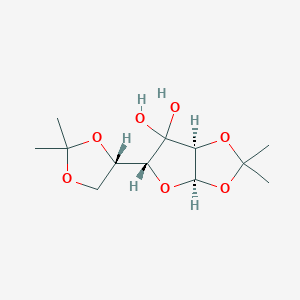

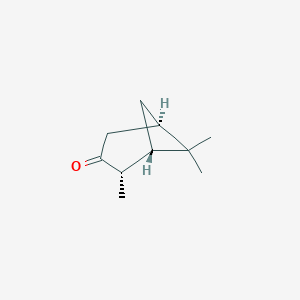

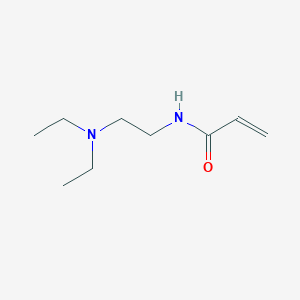

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.